molecular formula C23H21BrN2 B11509692 2-(3-bromophenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-(3-bromophenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11509692
M. Wt: 405.3 g/mol
InChI Key: DHNAHMAPFYLBPB-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a bromophenyl group and a propan-2-ylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Propan-2-ylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted benzodiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzodiazole derivatives.

    Medicine: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-benzimidazole: Lacks the bromophenyl and propan-2-ylphenyl groups, resulting in different chemical properties.

    2-(4-Bromophenyl)-1H-benzimidazole: Similar but lacks the propan-2-ylphenyl group.

    1-(4-Isopropylphenyl)-2-phenyl-1H-benzimidazole: Similar but lacks the bromophenyl group.

Uniqueness

The presence of both the bromophenyl and propan-2-ylphenyl groups in 2-(3-BROMOPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21BrN2

Molecular Weight

405.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H21BrN2/c1-16(2)18-12-10-17(11-13-18)15-26-22-9-4-3-8-21(22)25-23(26)19-6-5-7-20(24)14-19/h3-14,16H,15H2,1-2H3

InChI Key

DHNAHMAPFYLBPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br

Origin of Product

United States

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